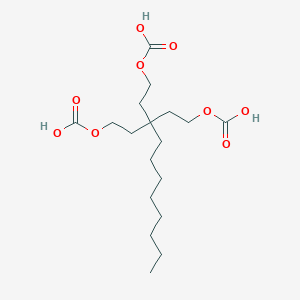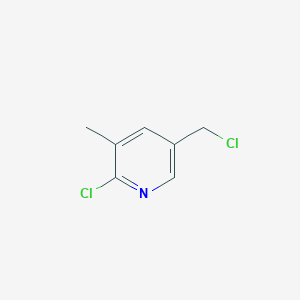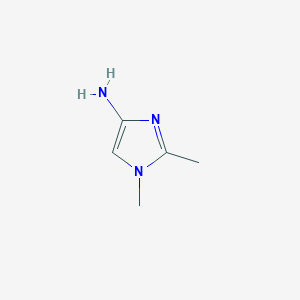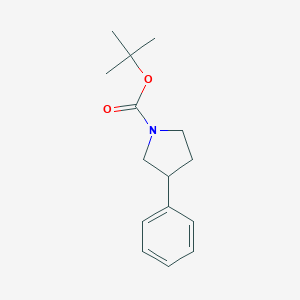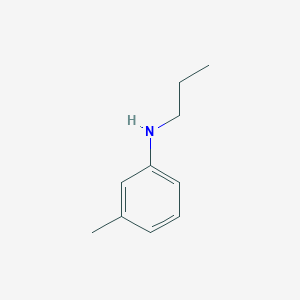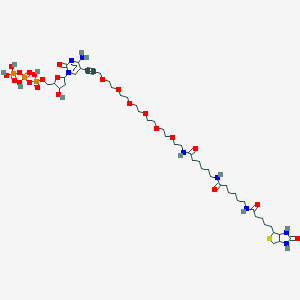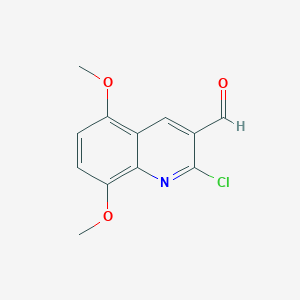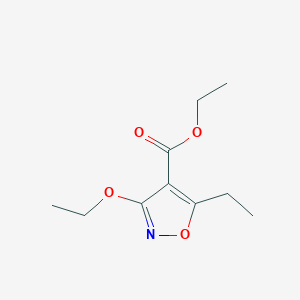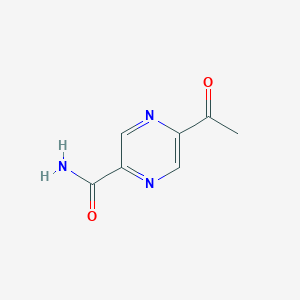
o6-Benzyl-8-oxoguanine
概要
説明
O6-Benzyl-8-oxoguanine is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is an antineoplastic agent that exerts its effect by acting as a suicide inhibitor of the enzyme O6-alkylguanine-DNA alkyltransferase, leading to interruption of DNA repair .
Synthesis Analysis
O6-Benzyl-8-oxoguanine (8-oxo-O6 BG) is a metabolite of O6 BG, which is an equally potent inhibitor of AGT . The guanine base in nucleic acids is the most vulnerable to producing 8-oxoguanine, which can pair with adenine .Molecular Structure Analysis
The molecular structure of O6-Benzyl-8-oxoguanine is complex. It involves the interaction of reactive oxygen species with the guanine base in DNA under conditions of oxidative stress .Chemical Reactions Analysis
O6-Benzyl-8-oxoguanine is involved in various chemical reactions. It is primarily repaired by DNA glycosylase OGG1 . The highly conserved guanine oxidation (GO) system involves three specialized enzymes that initiate distinct pathways to specifically mitigate the adverse effects of 8-oxoguanine .科学的研究の応用
DNA Repair Mechanisms
o6-Benzyl-8-oxoguanine: plays a crucial role in the study of DNA repair mechanisms. It is a substrate for 8-oxoguanine DNA glycosylases (OGG) , which are enzymes that recognize and excise 8-oxoguanine from DNA . This process is part of the base excision repair (BER) pathway, which is vital for correcting oxidative DNA damage and preventing mutations that could lead to diseases like cancer.
Oxidative Stress Biomarker
Due to its formation as a result of guanine oxidation, o6-Benzyl-8-oxoguanine serves as an important biomarker for oxidative stress . Its presence indicates the level of reactive oxygen species (ROS) in cells, which is a key factor in the study of various pathologies, including neurodegenerative diseases and cancer.
Structural Biology and Crystallography
The compound is used in structural biology to understand the three-dimensional arrangement of atoms within a molecule. By studying the crystal structures of o6-Benzyl-8-oxoguanine bound to DNA or proteins, researchers can gain insights into how it interacts with other molecules and infer its biological roles .
Epigenetic and Epitranscriptional Modification
o6-Benzyl-8-oxoguanine has been identified as playing a role in epigenetic and epitranscriptional modifications. It affects transcriptional regulatory elements and can alter gene expression, which is significant in the context of redox-mediated control of gene expression .
Mutagenesis Studies
As a mutagenic agent, o6-Benzyl-8-oxoguanine is used in studies to understand the process of mutation at a molecular level. It helps in identifying the mutational pathways and the potential consequences of oxidative lesions in DNA .
Drug Development and Chemotherapy
Research on o6-Benzyl-8-oxoguanine contributes to the development of drugs targeting the DNA repair pathways. Inhibitors of OGG enzymes, for example, could be used to sensitize tumor cells to chemotherapy, as these cells often rely on enhanced DNA repair mechanisms to survive .
作用機序
Target of Action
O6-Benzyl-8-oxoguanine (8-oxo-O6BG) is a modulator of the DNA repair protein, O6-alkylguanine-DNA alkyltransferase (AGT) . AGT plays a crucial role in the DNA repair mechanism, specifically in the repair of alkylated DNA .
Mode of Action
8-oxo-O6BG irreversibly inactivates the single-turnover DNA repair protein AGT . It achieves this by transferring its benzyl moiety to the cysteine residue at the active site of the enzyme . This interaction with AGT results in the inhibition of the DNA repair mechanism, thereby increasing the sensitivity of tumor cells to alkylating agents .
Biochemical Pathways
The primary biochemical pathway affected by 8-oxo-O6BG is the DNA repair pathway . Specifically, it targets the repair of 8-oxoguanine, a highly mutagenic and the most common oxidative DNA lesion . 8-oxoguanine in DNA induces a G > T (C > A) mutation in cancers, which can be deleterious and thus actively repaired by DNA repair pathways .
Pharmacokinetics
The pharmacokinetics of 8-oxo-O6BG have been studied in both plasma and cerebrospinal fluid (CSF). After administration, the peak concentration of 8-oxo-O6BG in CSF was found to be 1.9±0.4 microM, with a half-life (t1/2) of 0.76±0.03 hours . Both 8-oxo-O6BG and its parent compound, O6-Benzylguanine (O6BG), were detected in the plasma 0.5-3 hours after administration . The plasma peak concentration of 8-oxo-O6BG was 0.2 microM at 30 minutes and 0.6 microM at 3 hours .
Result of Action
The primary result of 8-oxo-O6BG’s action is the increased sensitivity of tumor cells to alkylating agents . By inhibiting the DNA repair mechanism, it allows these agents to exert their cytotoxic effects more effectively .
Action Environment
The action of 8-oxo-O6BG is influenced by the presence of reactive oxygen species (ROS). ROS, including hydroxyl radicals, superoxide, and hydrogen peroxide (H2O2), are continuously generated as byproducts of aerobic metabolism . These species can oxidize biomolecules, including the guanine base in nucleic acids, making it more vulnerable to producing 8-oxoguanine . This oxidative stress environment can enhance the action of 8-oxo-O6BG.
将来の方向性
The future directions of O6-Benzyl-8-oxoguanine research could involve investigating how telomeric 8-oxoguanine processing affects telomere integrity and overall genome stability . Additionally, the focus could be on the epigenetic and epitranscriptional roles of 8-oxoguanine, highlighting the significance of oxidative modification in redox-mediated control of gene expression .
特性
IUPAC Name |
2-amino-6-phenylmethoxy-7,9-dihydropurin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c13-11-15-9-8(14-12(18)16-9)10(17-11)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMJBCMAJPZWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=O)N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o6-Benzyl-8-oxoguanine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B116297.png)
